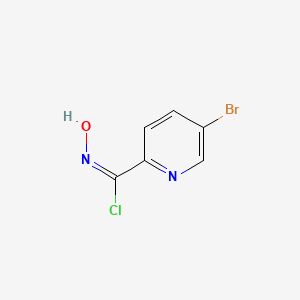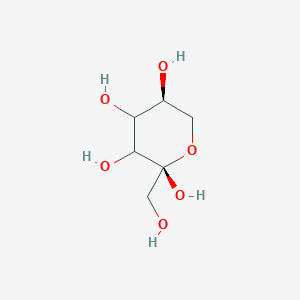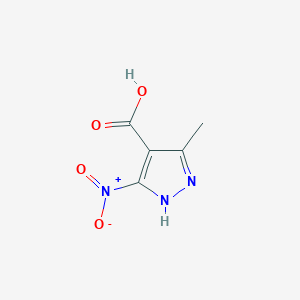
5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two adjacent nitrogen atoms, exhibits unique chemical properties that make it valuable in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with nitrating agents under controlled conditions. The nitration process introduces the nitro group at the 3-position of the pyrazole ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
科学的研究の応用
5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The carboxylic acid group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.
5-amino-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group, leading to distinct biological activities.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure with variations in the substituents, affecting its chemical properties.
Uniqueness
5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C5H5N3O4 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC名 |
3-methyl-5-nitro-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c1-2-3(5(9)10)4(7-6-2)8(11)12/h1H3,(H,6,7)(H,9,10) |
InChIキー |
QNTZNGUIWKZVEH-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
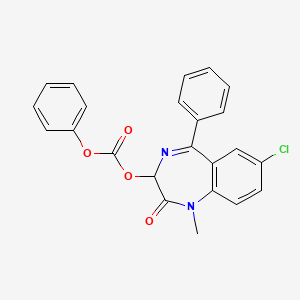


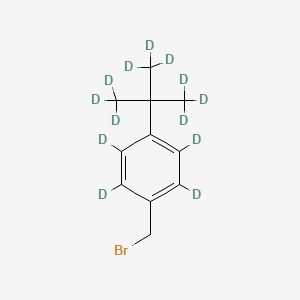

![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

